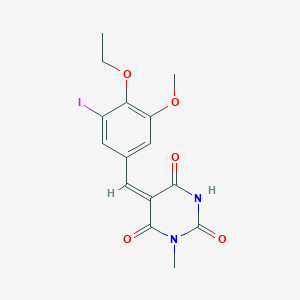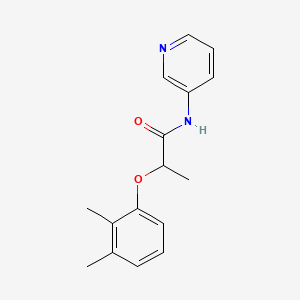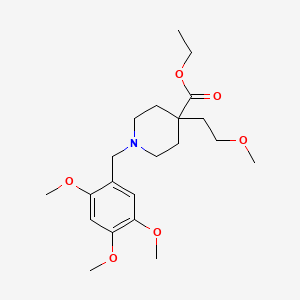![molecular formula C14H9ClN2O2S B6048375 5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B6048375.png)
5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one, commonly known as CTPI, is a thiazolidinone derivative that has gained significant attention in the field of medicinal chemistry due to its promising biological activities. CTPI has been found to exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, antitumor, and antiviral activities.
Mecanismo De Acción
The mechanism of action of CTPI is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. CTPI has been found to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. CTPI has also been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. Furthermore, CTPI has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
CTPI has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in vitro and in vivo. CTPI has also been found to inhibit the growth of various bacteria and fungi. Furthermore, CTPI has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, CTPI has been found to inhibit the replication of HIV-1 and HSV-1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CTPI is its broad spectrum of pharmacological activities. CTPI has been found to exhibit anti-inflammatory, antimicrobial, antitumor, and antiviral activities, making it a promising candidate for the development of new drugs. Another advantage of CTPI is its relatively simple synthesis method, which makes it easy to produce in large quantities.
However, there are also some limitations associated with the use of CTPI in lab experiments. One of the major limitations is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which needs to be carefully evaluated before it can be used in humans.
Direcciones Futuras
There are several future directions for the research on CTPI. One of the areas that needs further investigation is the mechanism of action of CTPI. Although some studies have suggested that CTPI inhibits the activity of COX-2 and NF-κB, the exact mechanism of action is not fully understood. Another area that needs further investigation is the potential use of CTPI in combination with other drugs. CTPI has been found to exhibit synergistic effects with some drugs, such as doxorubicin, and further studies are needed to explore its potential use in combination therapy. Finally, further studies are needed to evaluate the safety and efficacy of CTPI in humans, which could pave the way for its use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of CTPI involves the reaction of 2-chlorobenzaldehyde and 2-furfurylamine with thiosemicarbazide in the presence of acetic acid. The reaction mixture is then refluxed in ethanol to obtain the desired product. The yield of CTPI can be improved by optimizing the reaction conditions, such as temperature, time, and solvent.
Aplicaciones Científicas De Investigación
CTPI has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. CTPI has also been shown to possess antimicrobial activity against a wide range of bacteria, including MRSA and E. coli. Furthermore, CTPI has been found to exhibit antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, CTPI has been shown to possess antiviral activity against HIV-1 and HSV-1.
Propiedades
IUPAC Name |
(5E)-2-amino-5-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2S/c15-10-4-2-1-3-9(10)11-6-5-8(19-11)7-12-13(18)17-14(16)20-12/h1-7H,(H2,16,17,18)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRGIVHRSKLDID-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)N=C(S3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/3\C(=O)N=C(S3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(dimethylamino)ethyl]-N-{[1-(2-methoxybenzyl)-3-piperidinyl]methyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6048309.png)
![2-methoxy-6-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)methyl]phenol](/img/structure/B6048310.png)

![N-allyl-N-{[3-(1-benzofuran-2-yl)-1H-pyrazol-4-yl]methyl}tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B6048319.png)
![[1-(1-benzofuran-2-ylmethyl)-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B6048325.png)
![3-fluoro-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6048330.png)
![3-fluoro-N-(1-{1-[5-(methoxymethyl)-2-furoyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6048338.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6048351.png)
![1-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1H-imidazole hydrochloride](/img/structure/B6048359.png)
![1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-chlorobenzoyl}-N,N-diethyl-3-pyrrolidinamine](/img/structure/B6048364.png)
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-methyl-N-(2-thienylmethyl)methanamine](/img/structure/B6048367.png)
![2-ethyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine](/img/structure/B6048382.png)